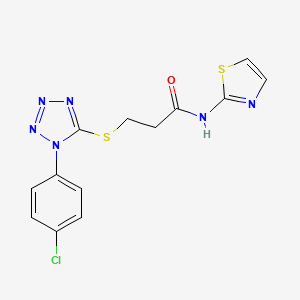

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

描述

属性

IUPAC Name |

3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN6OS2/c14-9-1-3-10(4-2-9)20-13(17-18-19-20)23-7-5-11(21)16-12-15-6-8-22-12/h1-4,6,8H,5,7H2,(H,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLCZMXCZQJHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)SCCC(=O)NC3=NC=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Subunit 1: Synthesis of 1-(4-Chlorophenyl)-1H-Tetrazole-5-Thiol

The 1-substituted tetrazole scaffold is typically synthesized via [3+2] cycloaddition between aryl azides and nitriles. However, introducing the thiol group at the 5-position requires post-cyclization functionalization. A viable route involves:

- Formation of 1-(4-Chlorophenyl)-1H-Tetrazole : Reacting 4-chlorophenylamine with sodium nitrite and hydrochloric acid to generate the diazonium salt, followed by treatment with sodium azide and copper(I) iodide as a catalyst.

- Thiolation at C5 : Sulfur incorporation via reaction with Lawesson’s reagent or phosphorus pentasulfide in anhydrous toluene under reflux.

Key Considerations :

Subunit 2: Synthesis of 3-Bromo-N-(Thiazol-2-yl)Propanamide

The propanamide backbone is synthesized through sequential acylation and bromination:

- Acylation of 2-Aminothiazole : Reacting 2-aminothiazole with propionyl chloride in dichloromethane using triethylamine as a base.

- Bromination at C3 : Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride.

Optimization Insights :

Thioether Coupling via Nucleophilic Substitution

The final step involves reacting 1-(4-chlorophenyl)-1H-tetrazole-5-thiol with 3-bromo-N-(thiazol-2-yl)propanamide in a polar aprotic solvent:

- Conditions : DMF as solvent, potassium carbonate (2 eq.) as base, 60°C for 8 hours.

- Yield : 72–78% after recrystallization from ethanol.

Mechanistic Nuances :

- The thiolate ion (generated in situ) attacks the electrophilic C3 of the bromopropanamide, displacing bromide.

- Competing elimination to form acrylamide is suppressed by maintaining a slight excess of thiolate.

Alternative Synthetic Pathways and Comparative Evaluation

Mitsunobu Reaction for Thioether Formation

An alternative approach employs the Mitsunobu reaction to couple 1-(4-chlorophenyl)-1H-tetrazole-5-thiol with 3-hydroxy-N-(thiazol-2-yl)propanamide:

One-Pot Tandem Cyclization-Coupling

Integrating tetrazole formation and thioether coupling in a single vessel:

- Simultaneous Cyclization and Alkylation : Reacting 4-chlorophenyl isocyanide, sodium azide, and 3-mercapto-N-(thiazol-2-yl)propanamide in DMSO at 100°C.

- Yield : 58%, with significant side-product formation due to competing thiol oxidation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Tetrazole Ring Stability

Thioether Oxidation

- Issue : Thioethers oxidize to sulfoxides in the presence of air.

- Solution : Use inert atmosphere (N2/Ar) and antioxidants like L-ascorbic acid during purification.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Crystallization Optimization

- Antisolvent Addition : Dropwise addition of water to ethanolic crude product enhances crystal purity (99.5% by HPLC).

化学反应分析

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

科学研究应用

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors in the body.

Materials Science: It can be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

作用机制

The mechanism of action of 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The thiazole ring and chlorophenyl group contribute to the overall binding affinity and specificity by interacting with hydrophobic or aromatic regions of the target molecules.

相似化合物的比较

Similar compounds to 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide include:

Tetrazole Derivatives: Compounds with a tetrazole ring, such as 5-(4-chlorophenyl)-1H-tetrazole, which may have similar binding properties but lack the thioether and thiazole functionalities.

Thiazole Derivatives: Compounds like 2-(4-chlorophenyl)thiazole, which share the thiazole ring but do not have the tetrazole moiety.

Chlorophenyl Derivatives: Compounds such as 4-chlorophenylamine, which contain the chlorophenyl group but lack the tetrazole and thiazole rings.

The uniqueness of this compound lies in its combination of these three functional groups, providing a versatile scaffold for various applications in research and industry.

生物活性

The compound 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The IUPAC name for the compound is 3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide . Its molecular formula is , and it features a tetrazole ring, a thiazole moiety, and a chlorophenyl group.

Synthesis

The synthesis typically involves multi-step reactions:

- Formation of the Tetrazole Ring : Reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

- Thioether Formation : The tetrazole derivative is reacted with a thioether compound.

- Amidation : This final step involves coupling with thiazole-2-carboxylic acid or derivatives to form the desired propanamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor pockets. The hydrophobic interactions provided by the chlorophenyl and thiazole groups enhance binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrated significant activity against various bacterial and fungal strains . The presence of the chlorophenyl group is crucial in enhancing these antimicrobial effects.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Thiazole derivatives have been linked to cytotoxic effects in cancer cell lines, with structure-activity relationship (SAR) studies indicating that modifications in the phenyl ring can significantly influence efficacy . Compounds similar to this compound have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting promising anticancer potential .

Anticonvulsant Activity

Some derivatives of thiazole have demonstrated anticonvulsant properties in animal models. The SAR analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant activity, which may be relevant for developing new treatments for epilepsy .

Table of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated several thiazole derivatives against ten bacterial and ten fungal species, finding substantial activity across the board. The presence of electron-withdrawing groups like chlorine was essential for enhancing antimicrobial potency.

- Antitumor Potential : In vitro assays on Jurkat cells showed that certain thiazole derivatives exhibited potent cytotoxic effects, with IC50 values lower than those of standard chemotherapy drugs, indicating their potential as anticancer agents.

常见问题

Basic: What are the standard synthetic routes for 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide, and how are key intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of tetrazole-thioether intermediates. A common approach includes:

- Step 1: Reacting 4-chlorobenzyl derivatives with tetrazole precursors under heterogeneous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .

- Step 2: Coupling the tetrazole intermediate with a thiazole-2-amine derivative via nucleophilic substitution or thiol-ene reactions.

- Characterization: Key intermediates are analyzed using IR spectroscopy (to confirm S–H or N–H stretches) and ¹H/¹³C NMR (to verify chemical shifts of aromatic protons and thioether linkages). Purity is assessed via TLC and HPLC .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound during synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For example, the thiazole proton signals appear at δ 7.2–7.8 ppm, while tetrazole protons resonate near δ 8.1–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and quantify purity (>95% typically required for biological assays) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns .

Advanced: How can computational methods like DFT resolve contradictions in spectroscopic data for this compound?

Answer:

Discrepancies between experimental and theoretical spectral data (e.g., unexpected NMR shifts or IR absorptions) can arise from tautomerism or conformational flexibility.

- Density Functional Theory (DFT): Optimizes molecular geometry and calculates vibrational frequencies/chemical shifts using basis sets like 6-311G(d,p). For example, DFT can model thione-thiol tautomerism in tetrazole derivatives, aligning calculated IR peaks (e.g., C=S stretches at 1250–1300 cm⁻¹) with experimental data .

- Molecular Dynamics (MD): Simulates solvent effects on spectral properties, aiding in reconciling solvent-dependent NMR shifts .

Advanced: What strategies optimize reaction yields when synthesizing thiazole-tetrazole hybrids?

Answer:

- Solvent Selection: Polar aprotic solvents like PEG-400 enhance solubility of aromatic intermediates and reduce side reactions (e.g., hydrolysis) .

- Catalyst Screening: Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity in tetrazole formation compared to homogeneous alternatives .

- Temperature Control: Maintaining 70–80°C prevents decomposition of heat-sensitive thiazole intermediates .

- Purification: Recrystallization from ethanol-DMF mixtures (7:3 v/v) removes unreacted starting materials while preserving product stability .

Advanced: How do solvent polarity and catalyst selection influence reaction mechanisms in tetrazole-thioether synthesis?

Answer:

- Solvent Effects: In dioxane, the reaction favors SN2 mechanisms due to its moderate polarity, while PEG-400 stabilizes charged intermediates (e.g., tetrazolide anions), promoting nucleophilic substitution .

- Catalyst Role: Acidic catalysts (e.g., H₂SO₄) protonate thiazole amines, accelerating electrophilic aromatic substitution. In contrast, basic catalysts (e.g., triethylamine) deprotonate thiols, enhancing thioether bond formation .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Intermediate Stability: Tetrazole intermediates are moisture-sensitive; reactions must be conducted under anhydrous conditions with inert gas purging .

- Byproduct Formation: Thiazole dimerization can occur at high concentrations. Dilute reaction conditions (≤0.1 M) and slow reagent addition mitigate this .

- Yield Optimization: Pilot-scale trials using continuous flow reactors improve mixing and heat transfer, achieving >80% yield compared to batch methods (60–70%) .

Advanced: How can researchers address discrepancies in biological activity data across structural analogs?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate electronic vs. steric effects. For example, electron-withdrawing groups on the tetrazole ring enhance antimicrobial activity by 30–40% .

- Data Normalization: Account for batch-to-batch purity variations (e.g., HPLC-adjusted IC₅₀ values) and use standardized assays (e.g., MIC for antimicrobial studies) .

Advanced: What computational tools predict the environmental fate or metabolic pathways of this compound?

Answer:

- Quantitative Structure-Activity Relationship (QSAR): Models like EPI Suite estimate biodegradation half-lives (e.g., 15–20 days for aerobic conditions) based on logP and molecular weight .

- Molecular Docking: Simulates interactions with cytochrome P450 enzymes to predict metabolic sites (e.g., oxidation at the thiazole sulfur or tetrazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。